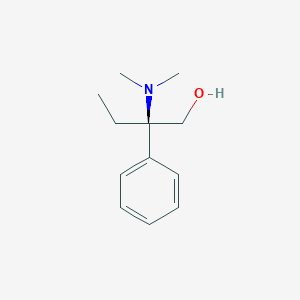

(R)-2-(Dimethylamino)-2-phenylbutan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

(2R)-2-(dimethylamino)-2-phenylbutan-1-ol |

InChI |

InChI=1S/C12H19NO/c1-4-12(10-14,13(2)3)11-8-6-5-7-9-11/h5-9,14H,4,10H2,1-3H3/t12-/m0/s1 |

InChI Key |

JDCWNZJOVSBOLK-LBPRGKRZSA-N |

Isomeric SMILES |

CC[C@](CO)(C1=CC=CC=C1)N(C)C |

Canonical SMILES |

CCC(CO)(C1=CC=CC=C1)N(C)C |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Stereocontrol of R 2 Dimethylamino 2 Phenylbutan 1 Ol

Chemo- and Stereoselective Synthesis Routes

The creation of the chiral center in (R)-2-(Dimethylamino)-2-phenylbutan-1-ol can be achieved through several distinct synthetic approaches, each with its own set of advantages and challenges. These routes can be broadly categorized into multi-step conversions from acyclic precursors, enantioselective reductions, chiral resolution techniques, and alternative pathways.

Multi-Step Conversions from Acyclic Precursors (e.g., propiophenone (B1677668) derivatives via nitrile, carboxylic acid, ester intermediates)

A common and well-documented pathway to 2-(Dimethylamino)-2-phenylbutan-1-ol involves a multi-step sequence starting from the readily available acyclic precursor, propiophenone. nih.govjocpr.com This synthetic route systematically builds the target molecule through a series of reliable and scalable chemical transformations.

The initial step typically involves an addition reaction with propiophenone, sodium cyanide, and dimethylamine (B145610) to form the nitrile intermediate, 2-(N,N-dimethylamino)-2-phenylbutyronitrile. nih.govpatsnap.comgoogle.comgoogle.com This reaction is often carried out in an autoclave under pressure and elevated temperature. nih.govpatsnap.comgoogle.comgoogle.com Subsequently, the nitrile group is hydrolyzed under basic conditions (pH not less than 12) to yield 2-(N,N-dimethylamino)-2-phenylbutyric acid. nih.govjocpr.com The resulting carboxylic acid is then subjected to esterification, commonly using ethanol (B145695) and a strong acid catalyst like concentrated sulfuric acid, to produce the corresponding ethyl ester, 2-(N,N-dimethylamino)-2-phenylbutyrate. nih.govjocpr.com The final step in this sequence is the reduction of the ester to the desired primary alcohol, 2-(Dimethylamino)-2-phenylbutan-1-ol. This reduction is typically achieved using a reducing agent such as sodium borohydride (B1222165) or a borane (B79455) complex at room temperature.

This multi-step approach, while lengthy, offers the advantage of utilizing readily available and relatively inexpensive starting materials. nih.govjocpr.com The intermediates at each stage can be isolated and purified, allowing for good quality control throughout the process. However, this pathway initially yields a racemic mixture of the final product, which necessitates a subsequent resolution step to isolate the desired (R)-enantiomer.

Table 1: Multi-Step Synthesis from Propiophenone

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Addition Reaction | Propiophenone, Sodium Cyanide, Dimethylamine | 2-(N,N-dimethylamino)-2-phenylbutyronitrile |

| 2 | Hydrolysis | Sodium Hydroxide | 2-(N,N-dimethylamino)-2-phenylbutyric acid |

| 3 | Esterification | Ethanol, Concentrated Sulfuric Acid | 2-(N,N-dimethylamino)-2-phenylbutyrate |

| 4 | Reduction | Sodium Borohydride or Borane Complex | 2-(Dimethylamino)-2-phenylbutan-1-ol (racemic) |

Enantioselective Reduction Strategies (e.g., asymmetric hydrogenation using chiral catalysts)

To circumvent the need for chiral resolution, enantioselective reduction strategies can be employed to directly obtain the desired (R)-enantiomer. These methods typically involve the asymmetric reduction of a prochiral ketone precursor, such as 2-(dimethylamino)-2-phenyl-1-butanone. The key to this approach is the use of a chiral catalyst that facilitates the delivery of a hydride to one face of the carbonyl group preferentially.

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of ketones. wikipedia.org This often involves the use of transition metal catalysts, such as ruthenium, rhodium, or iridium, complexed with chiral ligands. wikipedia.orgresearchgate.net For the synthesis of chiral amino alcohols, catalysts like those based on Ru(BINAP) have proven effective in the asymmetric hydrogenation of α-amino ketones. wikipedia.org The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one of the two enantiotopic faces of the ketone, leading to the formation of one enantiomer of the alcohol in excess.

Another important class of catalysts for enantioselective ketone reduction are chiral oxazaborolidines, as developed in the Corey-Bakshi-Shibata (CBS) reduction. mdpi.comorganic-chemistry.org These catalysts, used in conjunction with a borane source, can achieve high levels of enantioselectivity for a wide range of ketones. mdpi.comorganic-chemistry.org The predictable stereochemical outcome of these reductions makes them a valuable tool for asymmetric synthesis. mdpi.com

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amino alcohols. acs.orgfrontiersin.org Enzymes such as amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of α-hydroxy ketones with high enantioselectivity. acs.orgfrontiersin.org Additionally, whole-cell biocatalysts, such as yeast strains (e.g., Saccharomyces cerevisiae), contain oxidoreductases that can perform enantioselective reductions of ketones. researchgate.netnih.gov By carefully selecting the microbial strain and optimizing reaction conditions, it is possible to achieve high yields and enantiomeric excesses of the desired chiral alcohol. nih.gov

Chiral Resolution Techniques for Enantiopure Access (e.g., via chiral stationary phases)

When a synthetic route produces a racemic mixture of 2-(Dimethylamino)-2-phenylbutan-1-ol, chiral resolution is necessary to separate the two enantiomers and isolate the desired (R)-isomer. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for this purpose. mdpi.commdpi.com

CSPs are designed with a chiral selector immobilized on a solid support, typically silica (B1680970) gel. mdpi.com These chiral selectors interact diastereomerically with the enantiomers of the analyte, leading to different retention times and thus enabling their separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak and Chiralcel), are particularly versatile and have demonstrated broad applicability in the resolution of a wide range of chiral compounds, including amino alcohols. nih.govresearchgate.netmdpi.com

The separation efficiency is dependent on several factors, including the nature of the CSP, the composition of the mobile phase, temperature, and flow rate. nih.govmdpi.com By systematically optimizing these parameters, a robust and scalable method for the preparative separation of the (R)- and (S)-enantiomers of 2-(Dimethylamino)-2-phenylbutan-1-ol can be developed.

Table 2: Common Chiral Stationary Phases for Enantiomer Resolution

| CSP Type | Chiral Selector | Typical Mobile Phases |

|---|---|---|

| Polysaccharide-based (coated) | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol, Ethanol |

| Polysaccharide-based (immobilized) | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) | Wider range including chlorinated solvents, ethyl acetate, THF |

| Pirkle-type | (R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycine | Hexane/Isopropanol |

Alternative and Emerging Synthetic Pathways (e.g., involving oxiranes)

Research into more efficient and novel synthetic routes for chiral amino alcohols is ongoing. One notable alternative pathway to 2-(Dimethylamino)-2-phenylbutan-1-ol involves the use of an oxirane intermediate. nih.govresearchgate.net This approach also starts with propiophenone, which is first reacted with trimethylsulfoxonium (B8643921) iodide to generate 2-ethyl-2-phenyloxirane. nih.govmdpi.com This epoxide can then undergo a ring-opening reaction with dimethylamine, facilitated by a Lewis acid, to yield the target amino alcohol. nih.govresearchgate.net While this route can be shorter than the multi-step conversion via the nitrile intermediate, it may require chromatographic purification, which can be a drawback for large-scale industrial production. nih.govmdpi.com

Other reported synthetic strategies have utilized different starting materials, such as benzyl (B1604629) cyanide or ethyl benzoylacetate, and involve various chemical transformations to construct the target molecule. mdpi.com

Investigation of Process Parameters and Optimization for Scalable Synthesis

For any synthetic route to be industrially viable, a thorough investigation and optimization of process parameters are crucial. This ensures a safe, efficient, and cost-effective manufacturing process. For the multi-step synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol from propiophenone, several parameters at each stage can be optimized. nih.govjocpr.compatsnap.comgoogle.com

In the initial addition reaction to form the nitrile intermediate, key parameters include the molar ratios of the reactants (propiophenone, sodium cyanide, and dimethylamine), temperature, pressure, and reaction time. nih.govpatsnap.comgoogle.com For instance, the reaction is often conducted at a pressure of around 0.3 MPa and a temperature of 60-80°C for several hours to achieve high conversion. patsnap.comgoogle.com

For the subsequent hydrolysis, esterification, and reduction steps, the choice of solvent, catalyst concentration, temperature, and reaction time all play a significant role in determining the yield and purity of the product. nih.govjocpr.com For example, the final reduction of the ester is typically carried out at room temperature for approximately 6 hours.

Table 3: Key Process Parameters for Optimization in the Multi-Step Synthesis

| Step | Parameter to Optimize | Typical Range/Condition | Impact on |

|---|---|---|---|

| Nitrile Formation | Temperature | 40-120 °C | Reaction rate, yield, side reactions |

| Pressure | 0.2-0.4 MPa | Reaction rate, containment of volatile reagents | |

| Molar Ratios | 0.8-1.0 mol (NaCN) : 0.67-0.83 mol (Dimethylamine) : 0.75 mol (Propiophenone) | Conversion, yield | |

| Hydrolysis | pH | ≥ 12 | Rate of hydrolysis, prevention of side reactions |

| Reaction Time | 8-16 hours | Completion of reaction | |

| Esterification | Catalyst Concentration | Varies (e.g., with H₂SO₄) | Reaction rate |

| Reaction Time | 12-20 hours | Equilibrium position, yield | |

| Reduction | Reducing Agent | Sodium borohydride, borane complexes | Selectivity, yield, safety |

| Temperature | Room Temperature | Reaction rate, selectivity | |

| Reaction Time | 4-8 hours | Completion of reaction |

Application of Green Chemistry Principles in the Synthesis of Chiral Amino Alcohols

The pharmaceutical industry is increasingly adopting the principles of green chemistry to develop more sustainable and environmentally friendly manufacturing processes. pharmtech.com The synthesis of chiral amino alcohols like this compound can benefit significantly from the application of these principles.

One of the core tenets of green chemistry is the use of catalysis to improve reaction efficiency and reduce waste. pharmtech.com Asymmetric catalysis, as discussed in the context of enantioselective reductions, is an excellent example of this principle in action. By using a small amount of a chiral catalyst, it is possible to generate large quantities of the desired enantiomer, thus avoiding the need for stoichiometric amounts of chiral reagents and the subsequent separation of unwanted isomers. pharmtech.com

Biocatalysis represents a particularly green approach to chemical synthesis. nih.govresearchgate.net The use of enzymes or whole microorganisms allows reactions to be carried out under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, thereby reducing energy consumption and the use of hazardous organic solvents. nih.govresearchgate.net The high selectivity of enzymes often leads to cleaner reactions with fewer by-products, simplifying purification and minimizing waste. nih.govresearchgate.net The development of engineered amine dehydrogenases for the synthesis of chiral amino alcohols is a prime example of the potential of biocatalysis in this area. acs.orgfrontiersin.org

Other green chemistry principles applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. jocpr.com

Waste Prevention: Designing processes to minimize the generation of waste at every stage. jocpr.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. pharmtech.com

By integrating these principles into the design and optimization of synthetic routes, the environmental footprint of producing this compound and other valuable chiral compounds can be significantly reduced.

Coordination Chemistry and Ligand Architecture of R 2 Dimethylamino 2 Phenylbutan 1 Ol

Complexation with Transition Metals (e.g., Ru, Cu, Co, Ni, Zn)

(R)-2-(Dimethylamino)-2-phenylbutan-1-ol is anticipated to function as a bidentate ligand, coordinating to metal centers through the nitrogen atom of the dimethylamino group and the oxygen atom of the hydroxyl group, forming a stable five-membered chelate ring. The formation of such complexes is a common feature of amino alcohols when reacting with various transition metal salts. alfa-chemistry.com The specific coordination number and geometry of the resulting complexes are influenced by the nature of the metal ion, its oxidation state, and the reaction conditions.

For instance, with metals that commonly exhibit square planar or octahedral geometries like Cu(II) and Ni(II), it is expected that two ligands would coordinate to the metal center, forming complexes with the general formula [M(L)₂]. nih.govchemijournal.com In the case of Zn(II), which typically favors a tetrahedral geometry, a complex of the type [Zn(L)₂] or, depending on the presence of other coordinating species, [Zn(L)Cl₂] could be formed. nih.gov Ruthenium, known for its diverse coordination chemistry, could form octahedral complexes such as [Ru(L)₂(Solvent)₂] or [Ru(L)₃]. The coordination behavior is summarized in the table below.

| Metal Ion | Common Oxidation State | Expected Coordination Geometry | Plausible Complex Stoichiometry |

|---|---|---|---|

| Ru | +2, +3 | Octahedral | [Ru(L)₂Cl₂], [Ru(L)₃] |

| Cu | +2 | Square Planar, Distorted Octahedral | [Cu(L)₂], [Cu(L)₂X₂] |

| Co | +2 | Tetrahedral, Octahedral | [Co(L)₂], [Co(L)₂X₂] |

| Ni | +2 | Square Planar, Octahedral | [Ni(L)₂], [Ni(L)₂X₂] |

| Zn | +2 | Tetrahedral | [Zn(L)₂], [Zn(L)X₂] |

Table 1. Expected Coordination Geometries and Stoichiometries of Metal Complexes with this compound (L).

Structural Elucidation of Metal-Ligand Complexes through Advanced Spectroscopic and Diffraction Methods

The definitive characterization of the metal complexes of this compound relies on a combination of advanced spectroscopic and diffraction techniques.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Coordination of the ligand to a metal center is expected to cause noticeable shifts in the vibrational frequencies of its functional groups. The broad O-H stretching band of the free ligand (typically around 3300-3400 cm⁻¹) would likely sharpen and shift to a lower frequency upon deprotonation and coordination of the oxygen atom. Similarly, the C-N stretching frequency of the dimethylamino group would be altered upon coordination of the nitrogen atom. nih.gov

| Functional Group | Free Ligand (Expected, cm⁻¹) | Coordinated Ligand (Expected, cm⁻¹) | Assignment |

|---|---|---|---|

| O-H | ~3350 (broad) | - (or shifted and sharpened if protonated) | Hydroxyl Stretch |

| C-N | ~1180 | Shifted to lower or higher frequency | Amino Stretch |

| M-O | - | ~400-600 | Metal-Oxygen Stretch |

| M-N | - | ~300-500 | Metal-Nitrogen Stretch |

Table 2. Illustrative IR Spectroscopic Data for this compound and its Metal Complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the ligand's coordination in solution. mdpi.com Upon complexation, the chemical shifts of the protons and carbons near the coordinating atoms are expected to change significantly. For example, the protons of the methylene (B1212753) group adjacent to the hydroxyl group and the methyl groups of the dimethylamino moiety would likely experience downfield shifts. researchgate.net

| Proton/Carbon | Free Ligand (Hypothetical δ, ppm) | Zn(II) Complex (Hypothetical δ, ppm) | Reason for Shift |

|---|---|---|---|

| CH₂-OH (¹H) | 3.60 | 3.85 | Coordination of adjacent oxygen |

| N(CH₃)₂ (¹H) | 2.30 | 2.55 | Coordination of nitrogen |

| CH₂-OH (¹³C) | 65.0 | 68.0 | Coordination of adjacent oxygen |

| N(CH₃)₂ (¹³C) | 40.0 | 43.5 | Coordination of nitrogen |

Table 3. Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound and its Zn(II) Complex.

Diffraction Methods:

| Parameter | Hypothetical Value for a [Ni(L)₂] Complex |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Ni-O Bond Length (Å) | 2.05 |

| Ni-N Bond Length (Å) | 2.10 |

| O-Ni-N Bite Angle (°) | 85.0 |

Table 4. Plausible Single-Crystal X-ray Diffraction Data for a Hypothetical Ni(II) Complex of this compound.

Stereochemical Influence of the Ligand Scaffold on Metal Center Geometry

The presence of a stereogenic center at the C2 position of this compound has a profound influence on the stereochemistry of the resulting metal complexes. nih.gov When two or more of these chiral ligands coordinate to a single metal center, the chirality of the ligands can induce a preferred stereochemistry at the metal center, leading to the formation of specific diastereomers. nih.gov

The bulky phenyl and ethyl groups on the chiral carbon create a well-defined chiral pocket around the metal ion. This steric hindrance can dictate the coordination geometry and the arrangement of other ligands in the coordination sphere. For example, in an octahedral complex of the type [M(L)₂X₂], the two chiral ligands can arrange themselves in either a cis or trans fashion, and the chirality of the ligand will favor one arrangement over the other. This stereochemical control is crucial for applications in asymmetric catalysis, where the chiral environment around the metal center is responsible for the enantioselectivity of the catalyzed reaction. westlake.edu.cn

Rational Design of Derivatives for Enhanced Ligand Performance

To improve the efficacy of this compound as a ligand, particularly for applications in catalysis, its structure can be systematically modified. The rational design of derivatives involves tuning the steric and electronic properties of the ligand to optimize its interaction with the metal center and the substrate. rsc.org

Strategies for Ligand Modification:

Electronic Tuning: The electronic properties of the ligand can be altered by introducing electron-donating or electron-withdrawing substituents on the phenyl ring. For example, an electron-donating group like methoxy (B1213986) (-OCH₃) would increase the electron density on the metal center, which could be beneficial for certain catalytic reactions. Conversely, an electron-withdrawing group like nitro (-NO₂) would decrease the electron density.

Steric Tuning: The steric bulk of the ligand can be adjusted by modifying the substituents on the nitrogen atom. Replacing the methyl groups with larger alkyl groups, such as isopropyl or cyclohexyl, would increase the steric hindrance around the metal center. This can enhance enantioselectivity in catalytic reactions by creating a more defined chiral pocket.

Backbone Modification: The butane (B89635) backbone could be altered to change the bite angle of the ligand, which in turn would affect the stability and geometry of the metal complex.

| Modification Site | Example of Modification | Intended Effect | Potential Application |

|---|---|---|---|

| Phenyl Ring | Introduction of a p-methoxy group | Increase electron-donating ability | Enhance catalytic activity |

| Amino Group | Replacement of methyl with isopropyl groups | Increase steric bulk | Improve enantioselectivity |

| Butane Backbone | Introduction of a methyl group at C3 | Modify ligand bite angle and rigidity | Fine-tune complex stability |

Table 5. Strategies for the Rational Design of this compound Derivatives.

Through such rational design, new generations of chiral amino alcohol ligands can be developed with tailored properties for specific applications in coordination chemistry and asymmetric catalysis. nih.govnih.gov

Applications in Advanced Asymmetric Catalysis

Enantioselective Hydrogenation and Transfer Hydrogenation Reactions

Enantioselective hydrogenation and transfer hydrogenation are powerful techniques for the synthesis of chiral molecules, particularly alcohols, amines, and alkanes, from prochiral olefins, ketones, and imines. These reactions rely on chiral metal complexes to facilitate the stereoselective addition of hydrogen.

Substrate Scope and Diastereoselective/Enantioselective Control

In typical asymmetric hydrogenation reactions, catalysts often feature rhodium, ruthenium, or iridium coordinated to chiral phosphine (B1218219) ligands (such as BINAP or DIOP) or diamine ligands. nih.govnih.govmdpi.com The choice of ligand is critical for achieving high enantiomeric excess (ee) and diastereomeric ratios (dr) across a range of substrates. Research in this field focuses on expanding the substrate scope to include sterically hindered or electronically challenging molecules while maintaining precise stereochemical control. rsc.org However, no studies were found that employed (R)-2-(Dimethylamino)-2-phenylbutan-1-ol as a ligand to control these outcomes.

Catalyst Stability and Turnover Metrics (TOF, TON)

Catalyst performance is measured by its stability and efficiency, quantified by the Turnover Number (TON) and Turnover Frequency (TOF). A high TON indicates a robust catalyst that can convert a large amount of substrate before deactivating, while a high TOF signifies a rapid reaction rate. For industrial applications, catalysts that exhibit high TONs and TOFs are essential. unito.it The stability and turnover metrics for catalytic systems involving this compound cannot be provided, as no such systems have been described in the literature.

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Mannich-type, Aldol-type)

Asymmetric carbon-carbon bond-forming reactions are fundamental to modern organic synthesis for building complex molecular skeletons. The Mannich and Aldol reactions, in particular, are vital for creating chiral β-amino carbonyl and β-hydroxy carbonyl compounds, respectively. researchgate.netmdpi.com

These reactions are often catalyzed by chiral Lewis acids, Brønsted acids, or organocatalysts. nptel.ac.in For instance, chiral metal-diamine or metal-amino alcohol complexes can activate substrates and control the facial selectivity of the nucleophilic attack. While the structure of this compound contains a functional group (amino alcohol) common in ligands for these reactions, there are no published reports of its use in asymmetric Mannich, Aldol, or related C-C bond-forming transformations.

Other Catalytic Enantioselective Transformations (e.g., oxidations, β-methylation of alcohols)

The field of asymmetric catalysis extends beyond hydrogenation and C-C bond formation to include a wide array of other transformations. Enantioselective oxidations create chiral epoxides, sulfoxides, and alcohols, while reactions like the β-methylation of alcohols offer novel pathways for molecular functionalization. researchgate.netnih.gov These reactions are typically mediated by bespoke catalytic systems, such as iridium complexes for β-methylation or manganese-based catalysts. nih.govorganic-chemistry.org A review of the literature found no instances of this compound being used to induce enantioselectivity in these or other catalytic transformations.

Heterogenization and Reusability of Catalytic Systems

To improve the practicality and sustainability of asymmetric catalysis, significant effort is directed toward the heterogenization of homogeneous catalysts. This involves immobilizing the catalyst on a solid support (e.g., polymers, silica (B1680970), or nanoparticles), which facilitates its separation from the reaction mixture and allows for its recovery and reuse. This approach can lower costs and reduce waste. As there are no reports of homogeneous catalytic systems based on this compound, the development of corresponding heterogenized versions has not been investigated.

Mechanistic Probing and Kinetic Analysis of R 2 Dimethylamino 2 Phenylbutan 1 Ol Mediated Reactions

Reaction Pathway Elucidation and Intermediate Identification

While specific studies detailing the reaction pathways for every reaction mediated by (R)-2-(Dimethylamino)-2-phenylbutan-1-ol are not extensively documented, the mechanism for the well-studied enantioselective addition of dialkylzinc reagents to aldehydes, catalyzed by chiral β-amino alcohols, provides a robust framework. This reaction is a benchmark for understanding the role of such catalysts.

The catalytic cycle is generally believed to commence with the reaction between the amino alcohol catalyst and the dialkylzinc reagent to form a zinc alkoxide. This initial step involves the deprotonation of the hydroxyl group of the amino alcohol by the alkyl group of the dialkylzinc, releasing an alkane and forming a chiral zinc-amino alkoxide complex. This complex is the active catalytic species.

The aldehyde substrate then coordinates to the zinc center of this complex. The stereochemistry of the final product is determined at this stage, as the chiral ligand environment dictates the facial selectivity of the aldehyde coordination. The transfer of an alkyl group from the zinc to the carbonyl carbon of the aldehyde proceeds through a cyclic transition state.

Some mechanistic proposals suggest the involvement of more than one zinc atom in the catalytic cycle, often referred to as a "two-zinc species mechanism". acs.org In such a mechanism, one zinc atom may act as a Lewis acid to activate the aldehyde, while the other, coordinated to the amino alcohol, delivers the alkyl group.

Key proposed intermediates in a typical amino alcohol-catalyzed dialkylzinc addition to an aldehyde are outlined in the table below.

| Intermediate | Description | Role in Catalytic Cycle |

| Zinc-Amino Alkoxide | A complex formed between this compound and dialkylzinc. | The primary active catalytic species. |

| Catalyst-Substrate Complex | The aldehyde coordinates to the zinc center of the active catalyst. | Precedes the key alkyl transfer step. |

| Product-Catalyst Complex | The newly formed zinc alkoxide of the product alcohol remains coordinated to the catalyst. | The final intermediate before catalyst regeneration. |

It is important to note that the specific nature and stability of these intermediates can be influenced by the structure of the amino alcohol, the dialkylzinc reagent, the aldehyde, and the reaction conditions.

Transition State Modeling and Stereocontrol Mechanisms

Computational chemistry has become an invaluable tool for modeling the transition states of asymmetric reactions, providing insights into the origins of stereocontrol. For reactions catalyzed by chiral amino alcohols, density functional theory (DFT) and semi-empirical methods like PM3 have been employed to calculate the energies of various possible transition states. acs.org

In the context of the diethylzinc (B1219324) addition to benzaldehyde, the stereochemical outcome is rationalized by the relative energies of the diastereomeric transition states. The chiral environment created by the this compound ligand leads to a lower energy transition state for the formation of one enantiomer of the product over the other.

The prevailing model for stereocontrol involves a six-membered cyclic transition state. acs.org In this model, the zinc atom is coordinated to the oxygen of the amino alcohol, the nitrogen of the amino group, and the oxygen of the aldehyde. The transfer of an ethyl group from the zinc to the si- or re-face of the aldehyde's carbonyl group determines the chirality of the resulting alcohol.

The steric hindrance provided by the phenyl and ethyl groups on the butanol backbone of the catalyst, as well as the dimethylamino group, plays a crucial role in dictating the preferred orientation of the approaching aldehyde in the transition state. The most stable transition state is the one that minimizes steric clashes between the substituents on the catalyst, the aldehyde, and the diethylzinc.

Table of Calculated Energy Barriers for Competing Transition States (Hypothetical Data Based on Analogous Systems)

| Transition State | Description | Calculated Relative Energy (kcal/mol) | Predicted Major Product |

| TS-R | Transition state leading to the (R)-product. | 0.0 | (R)-1-phenylpropan-1-ol |

| TS-S | Transition state leading to the (S)-product. | 2.5 | - |

Note: The energy values are hypothetical and serve to illustrate the concept of transition state energy differences leading to stereoselectivity.

In Situ Spectroscopic Studies (e.g., NMR, IR, UV-Vis) of Catalytic Cycles

In situ spectroscopic techniques are powerful methods for observing the formation and consumption of intermediates in a catalytic cycle under actual reaction conditions. These methods can provide direct evidence for proposed mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR is particularly useful for identifying the structures of soluble catalytic species and intermediates. organic-chemistry.org For reactions involving this compound, ¹H, ¹³C, and even specialized NMR techniques could potentially be used to monitor the formation of the initial zinc-amino alkoxide complex and its subsequent interactions with the aldehyde substrate. Changes in chemical shifts and coupling constants upon complexation can provide valuable structural information.

Infrared (IR) Spectroscopy: In situ IR spectroscopy can be used to follow the progress of a reaction by monitoring the disappearance of reactant vibrational bands (e.g., the C=O stretch of the aldehyde) and the appearance of product bands (e.g., the O-H stretch of the alcohol). It can also detect the formation of metal-ligand complexes and intermediates that have characteristic vibrational frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy: While perhaps less structurally informative than NMR or IR for this specific system, in situ UV-Vis spectroscopy can be useful for monitoring the concentration of species that have a chromophore, such as aromatic aldehydes. researchgate.net Changes in the electronic environment of the chromophore upon coordination to the zinc catalyst could potentially be observed.

While specific in situ spectroscopic studies on reactions mediated by this compound are not widely reported, the application of these techniques to analogous catalytic systems has been instrumental in confirming mechanistic proposals.

Kinetic Investigations and Rate Law Determinations

Kinetic studies are fundamental to understanding reaction mechanisms, as the experimentally determined rate law provides information about the composition of the rate-determining transition state. For a reaction catalyzed by this compound, a kinetic investigation would involve systematically varying the concentrations of the reactants and the catalyst and measuring the initial reaction rate.

For the amino alcohol-catalyzed addition of diethylzinc to aldehydes, kinetic studies have often revealed complex behavior. The reaction order with respect to the catalyst, the aldehyde, and the diethylzinc can provide insights into the aggregation state of the catalyst and whether the formation of the catalyst-substrate complex or the subsequent alkyl transfer is the rate-determining step.

A hypothetical rate law for such a reaction might take the form:

Rate = k [this compound]^x [Aldehyde]^y [Diethylzinc]^z

Where k is the rate constant, and x, y, and z are the reaction orders with respect to each species.

Table of Hypothetical Kinetic Data

| Experiment | [this compound] (mol/L) | [Benzaldehyde] (mol/L) | [Diethylzinc] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.01 | 0.1 | 0.2 | 1.5 x 10⁻⁵ |

| 2 | 0.02 | 0.1 | 0.2 | 3.0 x 10⁻⁵ |

| 3 | 0.01 | 0.2 | 0.2 | 3.0 x 10⁻⁵ |

| 4 | 0.01 | 0.1 | 0.4 | 1.5 x 10⁻⁵ |

From this hypothetical data, one could deduce the reaction orders. For instance, doubling the catalyst concentration (Exp. 1 vs. 2) doubles the rate, suggesting a first-order dependence on the catalyst (x = 1). Doubling the aldehyde concentration (Exp. 1 vs. 3) also doubles the rate, indicating a first-order dependence on the aldehyde (y = 1). However, doubling the diethylzinc concentration (Exp. 1 vs. 4) has no effect on the rate, suggesting a zero-order dependence on diethylzinc under these conditions (z = 0). This would imply that diethylzinc is not involved in the rate-determining step in its free form.

Furthermore, studies on similar systems have sometimes shown non-linear effects, where the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the chiral catalyst. acs.org This phenomenon often points to the formation of catalyst aggregates, such as homochiral and heterochiral dimers, which may have different catalytic activities and selectivities.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (R)-2-(Dimethylamino)-2-phenylbutan-1-ol, DFT calculations can elucidate fundamental properties that govern its reactivity and catalytic behavior.

Computational studies reveal that the dimethylamino group's nitrogen lone pair exhibits significant delocalization, which influences the basicity of the amino group and its capacity for hydrogen bonding interactions. The presence of the quaternary carbon center creates a rigid structural framework, limiting conformational flexibility compared to less substituted analogs. This rigidity has distinct thermodynamic and kinetic consequences.

DFT calculations are instrumental in modeling reaction pathways and transition states. For instance, in reactions where chiral amino alcohols act as catalysts or ligands, DFT can identify key non-conventional interactions, such as C-H···O interactions, that selectively stabilize the transition state leading to the major enantiomer. chemrxiv.org By calculating the energy barriers of different potential pathways, DFT can predict the most likely reaction mechanism and the resulting stereochemical outcome. researchgate.netmdpi.com These theoretical studies are crucial for refining our understanding of fundamental chemical reactions and complex catalytic cycles. mdpi.com

Table 1: Predicted Electronic Properties of this compound via Computational Methods

| Property | Predicted Value | Method | Significance |

|---|---|---|---|

| Density | 0.996 g/cm³ | Density Functional Theory | Influences physical behavior and interactions in solution. |

| Log P | 2.441 | Computational Prediction | Indicates lipophilicity and partitioning behavior. |

Note: Data is based on general computational predictions for 2-(Dimethylamino)-2-phenylbutan-1-ol.

Molecular Dynamics Simulations of Ligand-Substrate/Catalyst Interactions

Molecular Dynamics (MD) simulations provide a method for analyzing the physical movements of atoms and molecules over time. This technique is invaluable for understanding the dynamic behavior of this compound when it functions as a ligand in a catalytic complex. MD simulations can model how the ligand interacts with a metal center, substrate, and solvent molecules, offering a dynamic picture that complements the static information from methods like DFT.

Key insights from MD simulations include:

Binding Stability: Assessing the stability of the ligand-metal and ligand-substrate interactions over time. dntb.gov.ua

Conformational Sampling: Identifying the most populated and energetically favorable conformations of the catalytic complex. rsc.org

Solvent Effects: Understanding the role of the solvent in stabilizing or destabilizing key intermediates and transition states.

Interaction Dynamics: Analyzing the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that dictate substrate orientation within the catalyst's chiral pocket. nih.gov

This detailed understanding of the dynamic interactions is crucial for explaining the origins of enantioselectivity and for designing new ligands with improved performance.

Prediction of Enantioselectivity and Diastereoselectivity through Computational Models

One of the most significant applications of computational chemistry in the study of chiral ligands like this compound is the prediction of stereochemical outcomes in asymmetric reactions. rsc.org Accurately predicting enantiomeric or diastereomeric excess is a challenging task due to the small energy differences between competing diastereomeric transition states. rsc.org

Computational models, often integrating DFT and other methods, are used to calculate the energies of the transition states that lead to different stereoisomeric products. researchgate.net The predicted stereoselectivity is determined by the energy difference (ΔΔG‡) between these transition states. A lower energy barrier for one pathway implies that the corresponding stereoisomer will be formed preferentially.

For reactions involving chiral amino alcohols, computational models have successfully rationalized the observed stereochemistry. chemrxiv.orgnih.gov These models can pinpoint the specific steric and electronic interactions responsible for stereoinduction. For example, a model might reveal that the phenyl group of the ligand effectively blocks one face of the substrate, forcing it to approach the catalyst from a specific direction, thus leading to the formation of a single enantiomer. nih.gov Such analyses allow for the rational improvement of existing ligands; by identifying the pathways that lead to the minor enantiomer, computational models can suggest structural modifications to block these undesired pathways. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) in Catalysis

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of compounds and their activity. In the field of asymmetric catalysis, QSAR models are developed to relate the structural features of a chiral ligand or catalyst to the enantioselectivity of the reaction it promotes. nih.govacs.org

For a chiral ligand like this compound, a QSAR model would involve:

Descriptor Generation: Calculating a set of numerical descriptors that characterize the molecule's structure. These can include topological indices, constitutional descriptors, and, crucially for asymmetric catalysis, chirality descriptors that can numerically differentiate between stereoisomers. nih.govnih.govmdpi.com

Model Building: Using statistical methods, such as regression analysis or artificial neural networks, to build a mathematical equation that links the descriptors to the observed enantiomeric excess (% ee) from a series of related catalytic reactions. nih.gov

Validation: Testing the model's predictive power using external test sets of molecules that were not used in the model-building process. researchgate.net

A validated QSAR model can be a powerful tool for:

Screening New Catalysts: Predicting the potential enantioselectivity of new, unsynthesized ligand structures. acs.org

Optimizing Reaction Conditions: Estimating the effect of structural modifications on catalytic performance. nih.gov

Mechanistic Insights: Providing clues about the structural features that are most important for achieving high enantioselectivity. acs.org

The development of sophisticated chirality descriptors has significantly improved the ability of 2D-QSAR models to rival more computationally intensive 3D-QSAR approaches in predicting the performance of chiral compounds in catalysis. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

Advanced Analytical Methodologies for Research and Development

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Diastereomeric Ratio Determination

Chiral chromatography is an indispensable tool for the analysis of stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the primary methods for separating enantiomers and determining the enantiomeric excess (ee) of chiral compounds like (R)-2-(Dimethylamino)-2-phenylbutan-1-ol. The principle lies in the differential interaction between the enantiomers and the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

The enantiomeric excess is calculated from the peak areas of the two enantiomers (R and S) using the following formula: gimitec.com ee (%) = |(AreaR - AreaS) / (AreaR + AreaS)| x 100

Method development in chiral chromatography involves screening various chiral columns and optimizing mobile phase composition to achieve sufficient resolution for accurate quantification, especially for detecting trace amounts of the undesired enantiomer. gimitec.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural confirmation of 2-(Dimethylamino)-2-phenylbutan-1-ol.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(Dimethylamino)-2-phenylbutan-1-ol, characteristic chemical shifts are observed for the different proton groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. It is particularly useful for identifying the quaternary carbon at position 2, a key structural feature of the molecule. docbrown.info

The combined data from both ¹H and ¹³C NMR allows for a complete assignment of the molecule's carbon-hydrogen framework, confirming its identity.

| NMR Data for 2-(Dimethylamino)-2-phenylbutan-1-ol | |

| Technique | Characteristic Chemical Shifts (δ, ppm) |

| ¹H NMR (in DMSO-d₆) | 7.2–7.5 (aromatic protons) |

| 4.8–5.2 (hydroxyl proton) | |

| 2.2–2.4 (dimethylamino protons) | |

| ¹³C NMR | Confirms presence of quaternary carbons and amine moieties. |

Data sourced from reference .

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis of Complexes

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid and for the unambiguous assignment of the absolute configuration of a chiral molecule. nih.goved.ac.uk This technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a crystal lattice. The resulting diffraction pattern is used to generate a detailed model of the molecular structure.

For chiral molecules like this compound, determining the absolute configuration is crucial. This is achieved through the analysis of anomalous dispersion, an effect that occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. mit.edu This effect violates Friedel's law, causing slight intensity differences between specific pairs of reflections (Bijvoet pairs), which allows for the determination of the absolute structure. ed.ac.uk The Flack parameter is a critical value refined during the structure solution that indicates the correctness of the assigned absolute configuration; a value near zero confirms the assignment. researchgate.net

Mass Spectrometry for Reaction Monitoring and Elucidation of Intermediates/Byproducts (e.g., GC-MS, MS (EI))

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and gain structural information through fragmentation patterns. In the context of synthesizing this compound, MS is an effective tool for monitoring reaction progress and identifying intermediates or byproducts.

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can separate components of a reaction mixture before they enter the mass spectrometer, allowing for the identification of individual species. Electrospray Ionization (ESI), a soft ionization technique, is particularly useful for confirming the molecular weight of the target compound. ESI-MS analysis of 2-(Dimethylamino)-2-phenylbutan-1-ol shows a prominent protonated molecular ion [M+H]⁺, confirming its molecular weight.

The fragmentation patterns observed in techniques like Electron Ionization (EI) can provide structural clues characteristic of the dimethylamino-phenylbutanol framework.

| Mass Spectrometry Data for 2-(Dimethylamino)-2-phenylbutan-1-ol | |

| Ion | Observed m/z |

| [M+H]⁺ | 194.15395 |

| [M+Na]⁺ | 216.13589 |

| [M+NH₄]⁺ | 211.18049 |

Data sourced from reference .

Infrared (IR) Spectroscopy for Functional Group Analysis and Coordination Studies

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by a sample at different wavelengths. Specific bonds within a molecule vibrate at characteristic frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs.

The IR spectrum of 2-(Dimethylamino)-2-phenylbutan-1-ol displays characteristic absorption bands that confirm the presence of its key functional groups. The broad O-H stretch from the alcohol group, the C-N stretch from the dimethylamino group, and the C=C stretches from the aromatic phenyl ring are all readily identifiable. libretexts.org This makes IR spectroscopy a valuable tool for quick verification of the product's identity during and after synthesis.

| Infrared (IR) Spectroscopy Data for 2-(Dimethylamino)-2-phenylbutan-1-ol | |

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O–H (alcohol) | 3200–3500 (broad) |

| C=C (aromatic) | 1450–1600 |

| C–N (amine) | 1200–1350 |

Data sourced from reference .

Q & A

Basic: What are the primary synthetic routes for (R)-2-(Dimethylamino)-2-phenylbutan-1-ol, and how can reaction conditions influence yield?

The compound is typically synthesized via Mannich-type reactions or catalytic asymmetric methods. A Mannich reaction involving a ketone, dimethylamine, and formaldehyde derivatives can yield the backbone structure, with stereochemical control achieved using chiral catalysts or chiral auxiliaries . Reaction conditions such as temperature (e.g., 0–25°C), solvent polarity (e.g., ethanol or dichloromethane), and stoichiometric ratios of reagents significantly impact yield and enantiomeric excess (ee). For example, excess dimethylamine may drive the reaction forward but could lead to byproducts like N-methylated derivatives. Optimization requires monitoring via TLC or HPLC .

Advanced: How can researchers optimize enantiomeric purity during asymmetric synthesis of this compound?

Enantiomeric purity is critical for pharmacological studies. Chiral resolution using enzymes (e.g., lipases or nitrilases) or catalytic asymmetric hydrogenation with transition-metal catalysts (e.g., Ru-BINAP complexes) can enhance ee. For instance, enzymatic methods described for analogous amino alcohols involve kinetic resolution of racemic mixtures under controlled pH (e.g., pH 8) and temperature (20–40°C) to selectively hydrolyze one enantiomer . Advanced techniques like dynamic kinetic resolution or chiral column chromatography (e.g., using cellulose-based stationary phases) are recommended for isolating the (R)-enantiomer with >98% ee .

Basic: What spectroscopic methods are most effective for characterizing this compound?

Key methods include:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the dimethylamino group (δ ~2.2–2.4 ppm for N(CH3)2) and phenyl protons (δ ~7.2–7.5 ppm).

- IR : Stretching frequencies for OH (~3200–3400 cm<sup>−1</sup>) and C-N (~1200 cm<sup>−1</sup>).

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular weight (C12H19NO, theoretical MW 193.29 g/mol).

Data from NIST Chemistry WebBook (e.g., reference spectra for analogous alcohols) should be cross-referenced to validate assignments .

Advanced: How to resolve contradictions in spectroscopic data for structural elucidation?

Contradictions often arise from conformational flexibility or impurities. Strategies include:

- Variable Temperature NMR : To distinguish between rotamers of the dimethylamino group.

- 2D NMR (COSY, HSQC) : To confirm connectivity between the hydroxyl group and adjacent carbons.

- X-ray Crystallography : For absolute configuration verification, particularly if synthetic routes yield ambiguous ee values.

For example, conflicting <sup>13</sup>C signals near 70 ppm (C-OH) may indicate hydration artifacts; lyophilization or drying over molecular sieves can mitigate this .

Basic: What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .

Advanced: What specific organ toxicity risks are associated with this compound?

While direct toxicity data for this compound are limited, structural analogs (e.g., 1-(Diethylamino)butan-2-ol) suggest respiratory irritation (H335) and potential neurotoxicity due to tertiary amine groups. Preclinical studies should include:

- In vitro assays : HepG2 cell viability tests to assess hepatotoxicity.

- In vivo models : Rodent studies monitoring lung and kidney function post-exposure.

Acute oral toxicity (LD50) estimates for similar compounds range from 300–2000 mg/kg, warranting strict dose controls .

Basic: How is this compound applied in medicinal chemistry research?

It serves as a chiral building block for synthesizing beta-blockers or anticholinergic agents. The phenyl and dimethylamino groups enable interactions with G-protein-coupled receptors (GPCRs). For example, derivatives have been explored as muscarinic receptor modulators in neurological studies .

Advanced: What strategies improve the compound’s stability in long-term pharmacological studies?

- Storage : Keep at –20°C in amber vials under argon to prevent oxidation of the hydroxyl group.

- Formulation : Use lyophilized powders or cyclodextrin complexes to enhance aqueous solubility and shelf life.

- Degradation Monitoring : Regular HPLC analysis (C18 columns, UV detection at 254 nm) to detect hydrolysis products like 2-phenylbutanal .

Basic: What solvents are compatible with this compound for reaction optimization?

Polar aprotic solvents (DMF, DMSO) enhance solubility for alkylation reactions, while ethanol or ethyl acetate are suitable for extractions. Avoid chlorinated solvents (e.g., dichloromethane) if basic conditions may induce decomposition .

Advanced: How does steric hindrance from the phenyl group influence reactivity in nucleophilic substitutions?

The bulky phenyl group adjacent to the hydroxyl reduces nucleophilicity at the β-carbon. To overcome this, microwave-assisted synthesis (e.g., 100°C, 30 min) or phase-transfer catalysis (e.g., tetrabutylammonium bromide) can accelerate reactions like Mitsunobu couplings or etherifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.